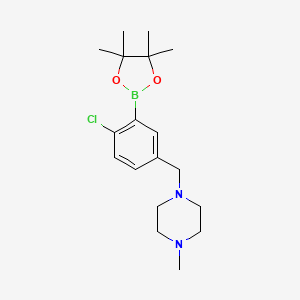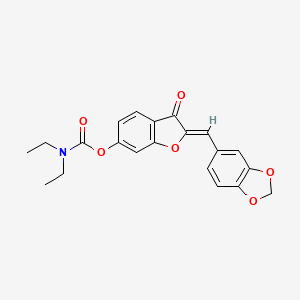
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the piperidine ring, the chlorobenzyl group, and the cyclopropylacetamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring, for example, is known to participate in various reactions, including substitutions and ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could confer basicity, while the chlorobenzyl group could contribute to the compound’s lipophilicity .Applications De Recherche Scientifique
Novel Salt Formulations and Pharmaceutical Compositions
Research into novel salt formulations, such as N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, highlights the importance of these compounds in creating pharmaceutical compositions. Such salts can be used in therapeutic treatments, indicating a potential application area for similar compounds in drug development and formulation (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis and Oxidation Processes
Studies on the oxidation of amines to nitriles, ketones, and lactams provide insight into synthetic pathways that could be relevant for modifying or synthesizing derivatives of the compound . Such processes are crucial for the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (R. Moriarty et al., 1988).
Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitors
Research on compounds as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) underscores the therapeutic potential of structurally related compounds in treating diseases involving ACAT-1 overexpression. This application is particularly relevant in the context of cardiovascular diseases and cholesterol management (K. Shibuya et al., 2018).
Antibacterial Activity
The synthesis and evaluation of antibacterial potentials of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores indicate a promising avenue for the compound if similar functionalities are explored. Such studies highlight the role of these compounds in developing new antibacterial agents, addressing the urgent need for novel antibiotics (Kashif Iqbal et al., 2017).
Antihistaminic and Antiserotonin Properties
The exploration of compounds for antihistaminic and antiserotonin activities showcases another potential application area. Such compounds can be instrumental in developing treatments for allergies, asthma, and other conditions where modulation of histamine and serotonin receptors is beneficial (C. A. Stone et al., 1961).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives are biologically active and can interact with various enzymes and receptors in the body.
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-cyclopropylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2.C2H2O4/c19-16-3-1-14(2-4-16)12-23-13-15-7-9-21(10-8-15)11-18(22)20-17-5-6-17;3-1(4)2(5)6/h1-4,15,17H,5-13H2,(H,20,22);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCZNCVUNIEURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)

![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)

![ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2738203.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)

![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)
![N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2738208.png)

![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)


![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)